molecular formula C9H8BrF3N2 B3038927 2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline CAS No. 933673-57-5

2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline

Cat. No.: B3038927
CAS No.: 933673-57-5
M. Wt: 281.07 g/mol
InChI Key: OYOPNJOTWUFTLV-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H8BrF3N2 and a molecular weight of 281.072 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline typically involves the bromination of a tetrahydroquinazoline derivative. One common method includes the reaction of 5,6,7,8-tetrahydroquinazoline with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .

Comparison with Similar Compounds

2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline can be compared with other quinazoline derivatives, such as:

    2-Chloro-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline: Similar in structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    2-Fluoro-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline: The presence of a fluorine atom can influence its electronic properties and interactions with biological targets.

    2-Iodo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline: The larger iodine atom can impact its steric properties and reactivity in chemical reactions.

Each of these compounds has unique properties that make them suitable for different applications in research and industry.

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOPNJOTWUFTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline
Reactant of Route 2
2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline
Reactant of Route 3
2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline
Reactant of Route 4
2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline
Reactant of Route 5
2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline
Reactant of Route 6
2-Bromo-5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline

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